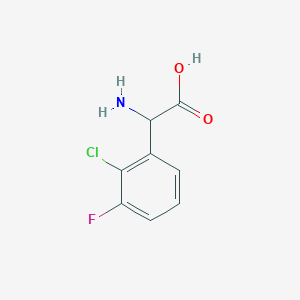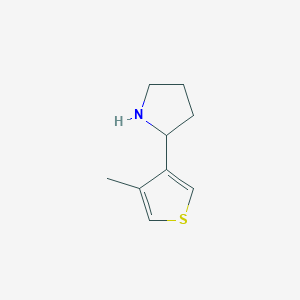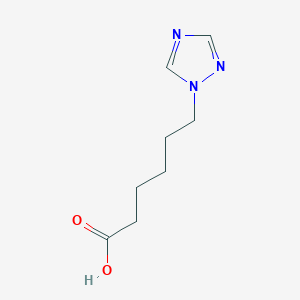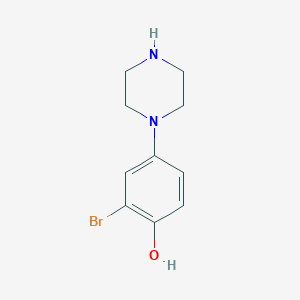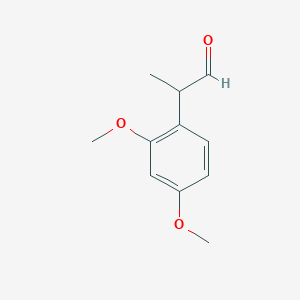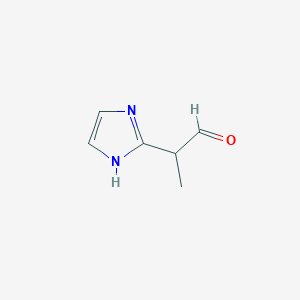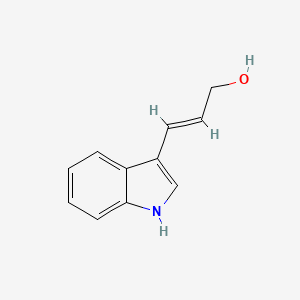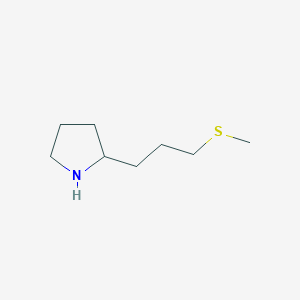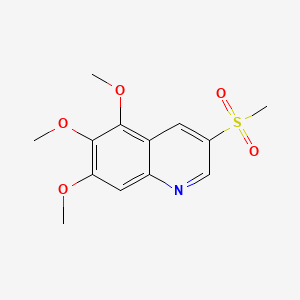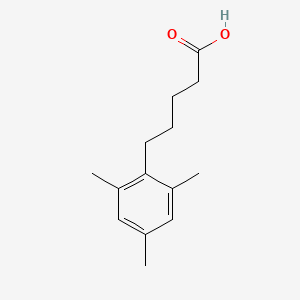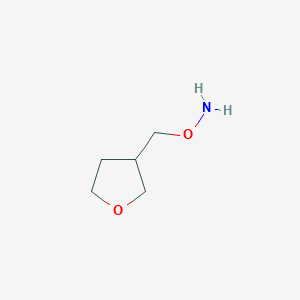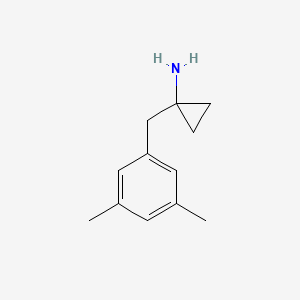
1-(3,5-Dimethylbenzyl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylbenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol This compound features a cyclopropane ring attached to a benzyl group substituted with two methyl groups at the 3 and 5 positions
准备方法
The synthesis of 1-(3,5-Dimethylbenzyl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzyl chloride with cyclopropanamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to optimize reaction conditions and yield. These methods ensure the efficient production of the compound while maintaining high purity and consistency.
化学反应分析
1-(3,5-Dimethylbenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(3,5-Dimethylbenzyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(3,5-Dimethylbenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and selectivity .
相似化合物的比较
1-(3,5-Dimethylbenzyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(2,5-Dimethylbenzyl)cyclopropan-1-amine: This compound has a similar structure but with methyl groups at different positions, affecting its chemical and biological properties.
3-(3,5-Dimethylbenzyl)-1-Methyl-3,4,5,6-Tetrahydropyrimidinium Trichlorido (η6–p-cymene)Ruthenate (II): This compound features a different core structure and metal coordination, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropane ring, which imparts unique chemical and physical properties.
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
1-[(3,5-dimethylphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H17N/c1-9-5-10(2)7-11(6-9)8-12(13)3-4-12/h5-7H,3-4,8,13H2,1-2H3 |
InChI 键 |
QKMMBADTDRZXKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)CC2(CC2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


